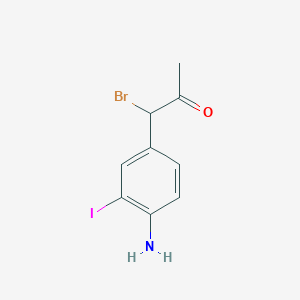![molecular formula C27H22N2 B14039739 13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine](/img/structure/B14039739.png)
13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine: is a complex organic compound with the molecular formula C27H22N2. It is part of the indoloacridine family, known for its rigid structure, planarity, and high thermal stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions: 13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: In medicine, research focuses on its potential therapeutic applications. Studies are ongoing to evaluate its efficacy and safety as a pharmaceutical agent .
Industry: In industry, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties .
Mecanismo De Acción
The mechanism of action of 13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine involves its interaction with specific molecular targets. It can bind to DNA, proteins, or enzymes, affecting their function and leading to various biological effects. The pathways involved may include inhibition of DNA replication, induction of apoptosis, or modulation of enzyme activity .
Comparación Con Compuestos Similares
- 8,8-Dimethyl-5-phenyl-8,13-dihydro-5H-indolo[2,3-c]acridine
- 13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine
Comparison: While these compounds share structural similarities, this compound is unique due to its specific molecular configuration, which influences its chemical reactivity and biological activity. The differences in their fused topologies result in distinct photophysical and optoelectrical properties, making each compound suitable for different applications .
Propiedades
Fórmula molecular |
C27H22N2 |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
21,21-dimethyl-10-phenyl-10,14-diazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene |
InChI |
InChI=1S/C27H22N2/c1-27(2)21-13-7-8-14-23(21)28-24-17-26-20(16-22(24)27)19-12-6-9-15-25(19)29(26)18-10-4-3-5-11-18/h3-17,28H,1-2H3 |
Clave InChI |
QIBZKIQLXQAEOC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2NC3=C1C=C4C5=CC=CC=C5N(C4=C3)C6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


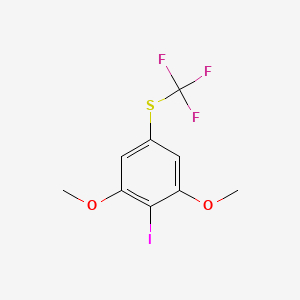
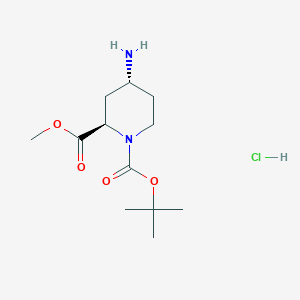
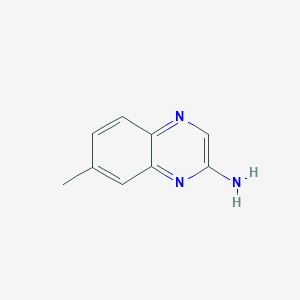
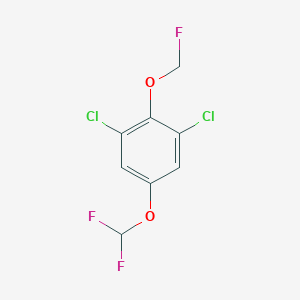
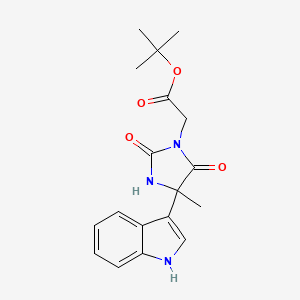
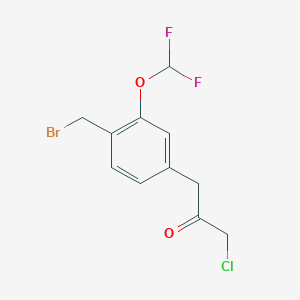
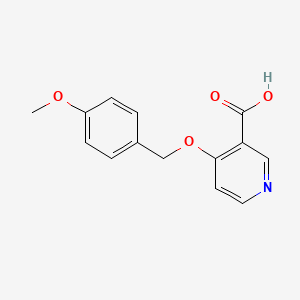

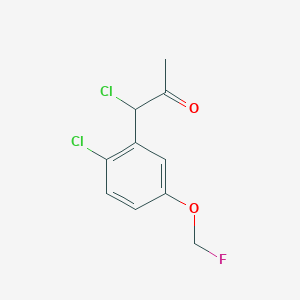


![5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14039706.png)
